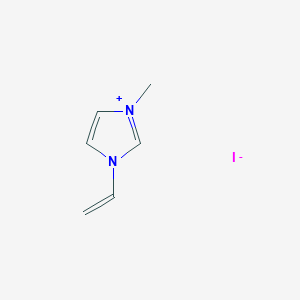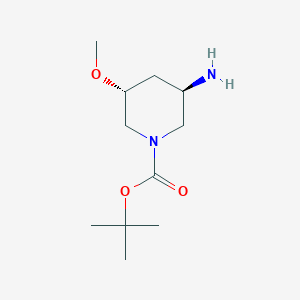![molecular formula C36H47NO20 B12103150 CarbaMicacid,[2-[[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy]ethyl]-,phenylMethylester(9CI)](/img/structure/B12103150.png)
CarbaMicacid,[2-[[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy]ethyl]-,phenylMethylester(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, [2-[[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy]ethyl]-, phenylmethyl ester (9CI) is a complex organic compound It is characterized by its intricate structure, which includes multiple acetylated glucopyranosyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the acetylation of glucopyranosyl groups. The process includes:
Acetylation of Glucopyranosyl Groups: The glucopyranosyl groups are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Carbamic Acid Ester: The acetylated glucopyranosyl groups are then reacted with phenylmethyl chloroformate to form the carbamic acid ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl ester group.
Reduction: Reduction reactions can occur at the carbamic acid ester group, potentially leading to the formation of amines.
Substitution: Substitution reactions can take place at the acetylated glucopyranosyl groups, where acetyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties make it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The acetylated glucopyranosyl groups can interact with enzymes and receptors, potentially inhibiting or activating their functions. The phenylmethyl ester group can also play a role in these interactions, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl Chloride
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Uniqueness
The uniqueness of Carbamic acid, [2-[[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy]ethyl]-, phenylmethyl ester (9CI) lies in its specific combination of acetylated glucopyranosyl groups and the phenylmethyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C36H47NO20 |
|---|---|
分子量 |
813.8 g/mol |
IUPAC 名称 |
[4,5-diacetyloxy-6-[2-(phenylmethoxycarbonylamino)ethoxy]-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C36H47NO20/c1-18(38)47-16-26-28(50-20(3)40)30(51-21(4)41)33(54-24(7)44)35(56-26)57-29-27(17-48-19(2)39)55-34(32(53-23(6)43)31(29)52-22(5)42)46-14-13-37-36(45)49-15-25-11-9-8-10-12-25/h8-12,26-35H,13-17H2,1-7H3,(H,37,45) |
InChI 键 |
HZQIDUPXRVLJOT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCNC(=O)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12103079.png)







![[1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl-](/img/structure/B12103130.png)

![2,6-Dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B12103142.png)

